![molecular formula C7H13N B1202483 8-Azabicyclo[3.2.1]octane CAS No. 280-05-7](/img/structure/B1202483.png)

8-Azabicyclo[3.2.1]octane

Descripción general

Descripción

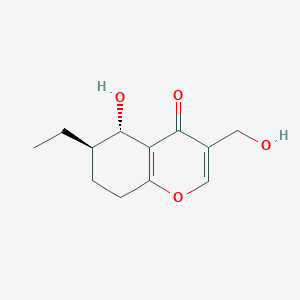

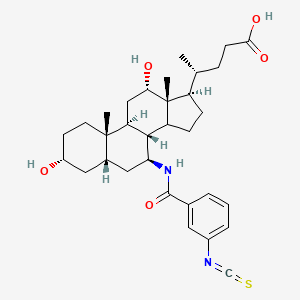

8-Azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that serves as the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities, making this compound a significant subject of research .

Mecanismo De Acción

Target of Action:

The 8-Azabicyclo[3.2.1]octane scaffold serves as the central core for a family of tropane alkaloids. Tropane alkaloids exhibit diverse and intriguing biological activities . While the specific targets can vary depending on the tropane alkaloid, one common target is the protein beta-glucosidase A .

Mode of Action:

The compound interacts with its targets through a non-covalent mechanism. For instance, in the case of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689), it inhibits human N-acylethanolamine acid amidase (NAAA) in the low nanomolar range . The exact binding interactions and conformational changes remain an active area of research.

Biochemical Pathways:

The affected pathways are multifaceted. Tropane alkaloids can impact neurotransmission, muscle function, and other physiological processes. For example, some tropanes act as acetylcholine receptor antagonists, disrupting cholinergic signaling . Further studies are needed to unravel the complete network of pathways influenced by this compound derivatives.

Result of Action:

At the molecular and cellular levels, the effects can be diverse. Tropane alkaloids may alter ion channels, neurotransmitter release, and cellular signaling pathways. For instance, inhibition of NAAA by ARN19689 could impact endocannabinoid metabolism and inflammation

Análisis Bioquímico

Biochemical Properties

8-Azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are crucial for its biological activity. For instance, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it modulates neurotransmitter release and uptake, impacting synaptic plasticity and neuronal communication. Additionally, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters such as acetylcholine and monoamines. This inhibition is achieved through the binding of this compound to the active sites of these enzymes, preventing their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it may cause toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with enzymes and proteins, influencing its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 8-Azabicyclo[3.2.1]octane often involves enantioselective construction from acyclic starting materials containing the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the this compound architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: 8-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols or amines .

Aplicaciones Científicas De Investigación

8-Azabicyclo[3.2.1]octane has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic chemistry.

Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

2-Azabicyclo[3.2.1]octane: This compound also contains a nitrogen atom in a bicyclic structure but differs in its specific arrangement and biological activities.

8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties and applications.

Uniqueness: 8-Azabicyclo[3.2.1]octane is unique due to its specific arrangement of atoms and its role as the core structure of tropane alkaloids. This gives it distinct biological activities and makes it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGKXQQCVPAUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950681 | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280-05-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological targets are 8-azabicyclo[3.2.1]octane derivatives known to interact with?

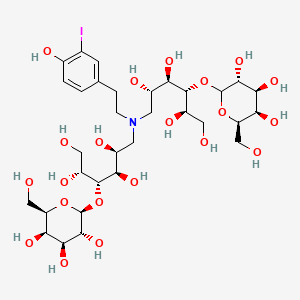

A1: Research highlights the affinity of this compound derivatives for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). [, , , , , ] These transporters play a crucial role in regulating neurotransmitter levels in the brain. []

Q2: How does the interaction with DAT and SERT translate to the observed biological effects?

A2: By binding to DAT and SERT, these compounds can inhibit the reuptake of dopamine and serotonin, respectively, leading to increased neurotransmitter levels in the synaptic cleft. [, ] This modulation of neurotransmission has been linked to potential therapeutic benefits for conditions such as Parkinson's disease and depression. [] Certain derivatives also show promising activity as nicotinic acetylcholine receptor (nAChR) ligands, particularly for the α7 subtype. [, ]

Q3: Are there any other biological targets that this compound derivatives have been investigated for?

A3: Beyond monoamine transporters, research has explored their potential as inhibitors of long chain fatty acid elongase 6 (ELOVL6), an enzyme involved in fatty acid metabolism. [] This inhibition suggests potential applications in treating metabolic disorders.

Q4: What is the basic structure of this compound?

A4: As the name suggests, this compound is a bicyclic molecule containing a nitrogen atom (aza) at the bridgehead position. The numbers [3.2.1] denote the number of carbon atoms within each of the three bridges connecting the bridgehead atoms.

Q5: Can you provide examples of spectroscopic data used to characterize these compounds?

A5: Researchers utilize a range of spectroscopic techniques to elucidate the structure of novel this compound derivatives. These include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. [, , ] NMR provides information about the connectivity and environment of atoms within the molecule, while X-ray crystallography unveils the three-dimensional arrangement of atoms in the solid state.

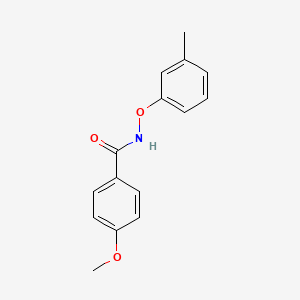

Q6: How do structural modifications to the this compound scaffold influence biological activity?

A6: Numerous studies have investigated the impact of substitutions on the this compound core. For instance, modifications at the C3 position with aryl groups, particularly those containing halogen substituents, have been linked to enhanced binding affinity for DAT. [, ] The nature and size of N8 substituents also significantly affect DAT and SERT binding affinity and selectivity. [, ]

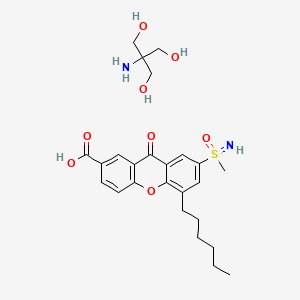

Q7: Are there examples of specific SAR trends observed for other biological targets?

A7: Research on ELOVL6 inhibitors revealed that introducing specific sulfonamide moieties at the C3 position of this compound led to potent and selective inhibition of the enzyme. [] These findings exemplify how SAR studies can guide the design of compounds with improved potency and selectivity for specific therapeutic targets.

Q8: What are the common strategies employed for synthesizing this compound derivatives?

A8: Researchers have developed various synthetic routes to access this class of compounds. These include:

- Intramolecular Cyclizations: Starting from suitably functionalized pyrrolidine or piperidine derivatives, intramolecular cyclization reactions, such as radical cyclizations or ring-closing metathesis, are employed to construct the bicyclic framework. [, , ]

- Transformation of Tropinone: Tropinone, a naturally occurring tropane alkaloid, serves as a versatile starting material. Chemical transformations of tropinone can lead to diverse this compound derivatives. []

- Cycloaddition Reactions: Cycloadditions involving suitably functionalized precursors, such as 2-azaallyl anions or azomethine ylides, provide efficient routes to access the bicyclic core. [, , ]

Q9: What is known about the stability of this compound derivatives?

A9: The stability of these compounds can vary depending on the specific substituents and environmental conditions. Researchers often explore various formulation strategies to enhance stability, solubility, and ultimately, bioavailability. []

Q10: What analytical methods are commonly used for the characterization and quantification of these compounds?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), is widely employed for the analysis of this compound derivatives. [, ] These techniques offer the sensitivity and selectivity required to quantify these compounds in complex mixtures.

- Computational Chemistry: Computational tools, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a crucial role in understanding the structure-activity relationships of this compound derivatives and guiding the design of new analogues. []

- Metabolic Fate: Studies investigating the metabolism of this compound derivatives, such as brasofensine, provide valuable insights into the in vivo fate of these compounds. Understanding metabolic pathways and identifying major metabolites is crucial for drug development efforts. []

- Stereochemistry: The presence of multiple chiral centers in the this compound scaffold necessitates careful consideration of stereochemistry. Research often focuses on developing stereoselective synthetic methods to access enantiomerically pure compounds. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)

![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)